molecular formula C11H20BrIOSi B13055984 ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13055984
M. Wt: 403.17 g/mol
InChI Key: XNFZYPQZNSLUJM-UHFFFAOYSA-N
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Description

((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C11H20BrIOSi and a molecular weight of 403.17 g/mol . This compound is characterized by the presence of bromine, iodine, and a cyclopentene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-iodocyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves stringent control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could yield a ketone or carboxylic acid .

Scientific Research Applications

Chemistry: ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can be replaced or modified under specific conditions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (3-Iodopropoxy)-tert-butyldimethylsilane
  • (3-Chloropropoxy)-tert-butyldimethylsilane

Comparison: While all these compounds share a similar core structure, the presence of different halogens (bromine, iodine, chlorine) imparts distinct reactivity and properties. ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the combination of bromine and iodine on a cyclopentene ring, which provides a versatile platform for further functionalization .

Properties

Molecular Formula

C11H20BrIOSi

Molecular Weight

403.17 g/mol

IUPAC Name

(3-bromo-2-iodocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C11H20BrIOSi/c1-11(2,3)15(4,5)14-9-7-6-8(12)10(9)13/h9H,6-7H2,1-5H3

InChI Key

XNFZYPQZNSLUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1I)Br

Origin of Product

United States

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